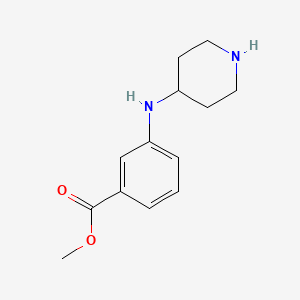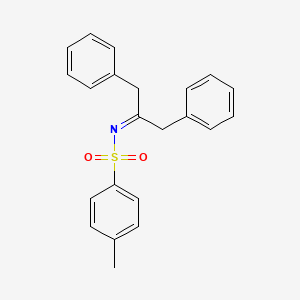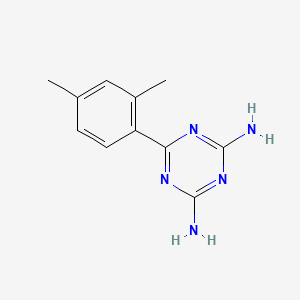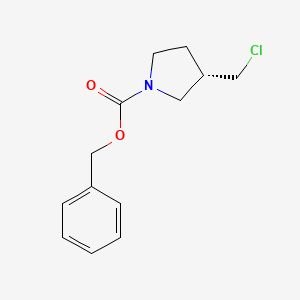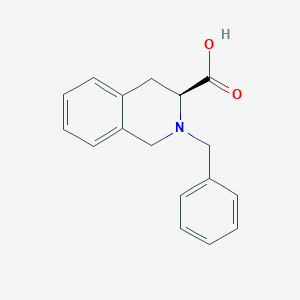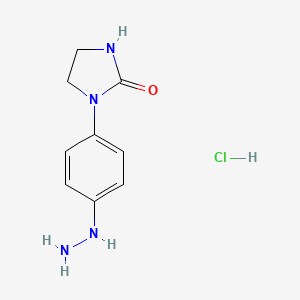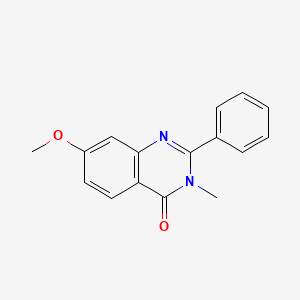
7-methoxy-3-methyl-2-phenylquinazolin-4(3H)-one
Übersicht
Beschreibung
DK3 ist ein potenter und selektiver Agonist des östrogen-verwandten Rezeptors Alpha (ERRα). ERRα ist ein nuklearer Rezeptor, der eine zentrale Rolle bei der Regulierung von Genen spielt, die an der mitochondrialen Biogenese und dem oxidativen Stoffwechsel beteiligt sind. DK3 hat sich als vielversprechend erwiesen, die transkriptionellen Funktionen von ERRα zu verbessern, was es zu einem potenziellen Therapeutikum für Stoffwechselstörungen und bestimmte Krebsarten macht .
Präparationsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von DK3 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschte Selektivität und Potenz zu erreichen. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und werden in der Öffentlichkeit nicht im Detail bekannt gegeben. allgemeine Methoden zur Synthese ähnlicher Verbindungen beinhalten die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Reaktionsumgebungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von DK3 würde wahrscheinlich eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und strengen Qualitätskontrollmaßnahmen umfassen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
DK3 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umwandlung von funktionellen Gruppen in höhere Oxidationsstufen.
Reduktion: Reduktion von funktionellen Gruppen in niedrigere Oxidationsstufen.
Substitution: Austausch einer funktionellen Gruppe gegen eine andere.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die spezifischen Bedingungen, wie z. B. Temperatur, Druck und Lösungsmittel, hängen von der gewünschten Reaktion und dem gewünschten Produkt ab .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen funktionellen Gruppen ab, die in DK3 vorhanden sind, und von den verwendeten Reagenzien. Beispielsweise kann Oxidation zu Ketonen oder Carbonsäuren führen, während Reduktion Alkohole oder Amine erzeugen kann .
Wissenschaftliche Forschungsanwendungen
DK3 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Als Modellverbindung verwendet, um das Verhalten von ERRα-Agonisten und ihre Wechselwirkungen mit anderen Molekülen zu untersuchen.
Biologie: Untersucht wegen seiner Rolle bei der Regulierung der mitochondrialen Biogenese und des oxidativen Stoffwechsels.
Medizin: Potenzielles Therapeutikum für Stoffwechselstörungen wie Glucoseintoleranz und Fettlebererkrankung sowie bestimmte Krebsarten
Wirkmechanismus
DK3 entfaltet seine Wirkung, indem es selektiv an ERRα bindet und es aktiviert. Diese Aktivierung führt zur transkriptionellen Regulation von Genen, die an der mitochondrialen Biogenese und dem oxidativen Stoffwechsel beteiligt sind. Die beteiligten molekularen Ziele und Pfade umfassen die Hochregulierung von ERRα-Nachgeschalteten Genen, die eine Rolle bei der Energiehomöostase und der metabolischen Regulation spielen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DK3 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general methods for synthesizing similar compounds involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .
Industrial Production Methods
Industrial production of DK3 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
DK3 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific functional groups present in DK3 and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
DK3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of ERRα agonists and their interactions with other molecules.
Biology: Investigated for its role in regulating mitochondrial biogenesis and oxidative metabolism.
Medicine: Potential therapeutic agent for metabolic disorders, such as glucose intolerance and fatty liver disease, as well as certain types of cancer
Industry: Potential applications in the development of new drugs and therapeutic strategies targeting ERRα.
Wirkmechanismus
DK3 exerts its effects by selectively binding to and activating ERRα. This activation leads to the transcriptional regulation of genes involved in mitochondrial biogenesis and oxidative metabolism. The molecular targets and pathways involved include the upregulation of ERRα downstream genes, which play a role in energy homeostasis and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
ERRγ-Agonisten: Verbindungen, die den östrogen-verwandten Rezeptor Gamma (ERRγ) aktivieren, der ebenfalls eine Rolle bei der metabolischen Regulation spielt.
PPAR-Agonisten: Verbindungen, die Peroxisomen-Proliferator-aktivierte Rezeptoren (PPARs) aktivieren, die am Lipidstoffwechsel und der Energiehomöostase beteiligt sind.
Einzigartigkeit von DK3
DK3 ist einzigartig in seiner hohen Selektivität und Potenz für ERRα, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Funktionen dieses Rezeptors macht. Seine Fähigkeit, die transkriptionellen Funktionen von ERRα zu verbessern und metabolische Symptome in Tiermodellen zu lindern, unterstreicht sein Potenzial als Therapeutikum .
Eigenschaften
IUPAC Name |
7-methoxy-3-methyl-2-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-18-15(11-6-4-3-5-7-11)17-14-10-12(20-2)8-9-13(14)16(18)19/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPYSCGIBNZCLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C(C1=O)C=CC(=C2)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70658012 | |
| Record name | 7-Methoxy-3-methyl-2-phenylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70658012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187568-16-6 | |
| Record name | 7-Methoxy-3-methyl-2-phenylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70658012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(dodecylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]methanimidamide hydrobromide](/img/structure/B3364735.png)
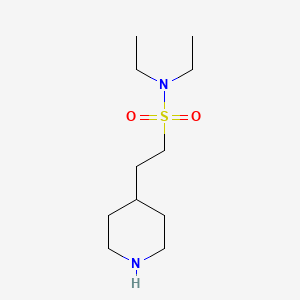



![2-Chloro-1-[2-(4-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B3364769.png)
![[4-(4-Fluorophenoxy)-3-methylphenyl]methanamine](/img/structure/B3364772.png)
